Cas no 2154-54-3 (Methyl-d2, phenyl-(9CI))

Methyl-d2, phenyl-(9CI) structure
Methyl-d2, phenyl-(9CI) structure
Product Name:Methyl-d2, phenyl-(9CI)
CAS No:2154-54-3
MF:C7H7
MW:93.1428053379059
CID:287599
PubChem ID:137453
Update Time:2025-04-19

Methyl-d2, phenyl-(9CI) Chemical and Physical Properties

Names and Identifiers

    • Methyl-d2, phenyl-(9CI)
    • C6H5CD2
    • Benzyl radical, alpha,alpha-d2
    • Methyl-d2,phenyl-
    • 6-(~2~H_2_)Methylidenecyclohexa-2,4-dien-1-yl
    • DTXSID80944150
    • 2154-54-3
    • Inchi: 1S/C7H7/c1-7-5-3-2-4-6-7/h2-6H,1H2/i1D2
    • InChI Key: SLRMQYXOBQWXCR-DICFDUPASA-N
    • SMILES: C1([C]([2H])[2H])C=CC=CC=1 |^1:1|

Computed Properties

  • Exact Mass: 93.067329
  • Monoisotopic Mass: 93.067329
  • Isotope Atom Count: 2
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 42
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 0

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
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